N,N-Diethyl-9H-purin-2-amine
Overview
Description
“N,N-Diethyl-9H-purin-2-amine” is a chemical compound with the CAS Number: 5167-17-9 . It has a molecular weight of 191.24 and its IUPAC name is N,N-diethyl-9H-purin-2-amine . It is a yellow solid .
Molecular Structure Analysis
The InChI code for “N,N-Diethyl-9H-purin-2-amine” is 1S/C9H13N5/c1-3-14 (4-2)9-10-5-7-8 (13-9)12-6-11-7/h5-6H,3-4H2,1-2H3, (H,10,11,12,13) .Physical And Chemical Properties Analysis
“N,N-Diethyl-9H-purin-2-amine” is a yellow solid . It has a molecular weight of 191.24 and its IUPAC name is N,N-diethyl-9H-purin-2-amine . It should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Studies and Tautomerism
Roggen et al. (2008) explored synthetic routes towards agelasine analogs, including the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines. This study highlights the variations in amino/imino tautomer ratios among compounds, identified via NMR methods, and provides insights into the reactivity and potential applications of these purine derivatives in synthetic chemistry (Roggen & Gundersen, 2008).
Biological Activity of Agelasine Analogs
Furthering the work on agelasine analogs, Roggen et al. (2011) synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines and assessed their antimycobacterial, antiprotozoal activity, and activity against several cancer cell lines. This research underscores the significance of the purine scaffold in developing potential therapeutic agents (Roggen et al., 2011).
Hydrogen-bond-assisted C-H Functionalization
Kim et al. (2014) introduced a method for Rh-catalyzed selective C-H functionalization of 6-arylpurines, showcasing a novel approach to modifying purine structures through intramolecular hydrogen bonding. This study opens new avenues for the selective modification of purine derivatives in organic synthesis (Kim et al., 2014).
Catalysis and Material Science
Catalytic Applications
Jagadeesh et al. (2017) developed cobalt nanoparticles derived from a metal-organic framework (MOF) that catalyze a broad range of reductive aminations. This work illustrates the potential of purine-based catalysts in facilitating the synthesis of amines, crucial for pharmaceutical and material science applications (Jagadeesh et al., 2017).
Environmental and Sustainability Studies
Environmental Impact of Amine Emissions
Karl et al. (2011) conducted a worst-case scenario study to assess the environmental impact of amine emissions from a CO2 capture plant, using monoethanol amine (MEA) as an example. While not directly related to N,N-Diethyl-9H-purin-2-amine, this study highlights the broader environmental considerations necessary when handling and applying amine compounds in industrial settings (Karl et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N,N-diethyl-7H-purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLNDWDOJGCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C2C(=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-9H-purin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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